molecular formula C13H17NO2 B1461737 methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate CAS No. 1179839-12-3

methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate

Cat. No.: B1461737
CAS No.: 1179839-12-3
M. Wt: 219.28 g/mol
InChI Key: QGWMCHHETIEPNT-CYBMUJFWSA-N
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Description

Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate is a chiral compound with a unique azetidine ring structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of an amino alcohol with a suitable electrophile can lead to the formation of the azetidine ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions. Benzyl halides are commonly used as electrophiles in these reactions.

    Esterification: The carboxylate group is introduced through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the molecule.

    Substitution: Substituted azetidine derivatives with various functional groups replacing the benzyl group.

Scientific Research Applications

Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound is used in studies exploring the interactions of azetidine derivatives with biological macromolecules.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl group may enhance the compound’s binding affinity to its targets, while the ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    Ethyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.

    Methyl (2R)-1-phenyl-2-methylazetidine-2-carboxylate: Similar structure with a phenyl group instead of a benzyl group.

Uniqueness

Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate is unique due to its specific stereochemistry and the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the azetidine ring and the benzyl group provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(12(15)16-2)8-9-14(13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWMCHHETIEPNT-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN1CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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